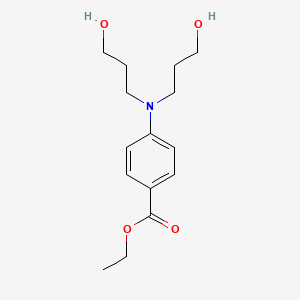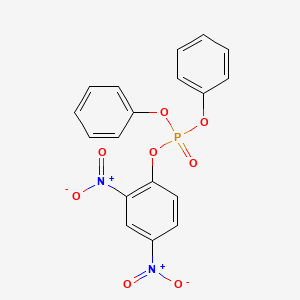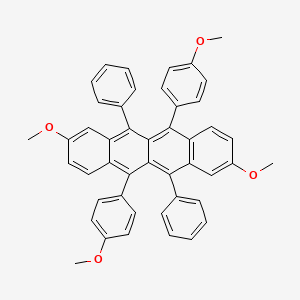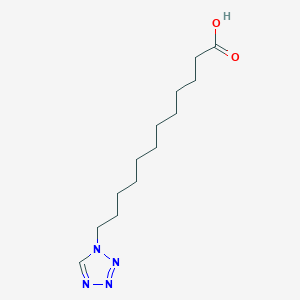
1H-Tetrazole-1-dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-1-dodecanoic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The compound is known for its high nitrogen content and stability, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-dodecanoic acid can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance yield and reduce reaction times . These methods offer advantages such as shorter reaction times, lower energy consumption, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-1-dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
1H-Tetrazole-1-dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into various clinical drugs, including antihypertensive agents and antibiotics.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-dodecanoic acid involves its interaction with molecular targets and pathways. Tetrazoles can form hydrogen bonds and coordinate with metal ions, facilitating receptor-ligand interactions. The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion, enhancing their binding affinity to biological targets . Additionally, tetrazoles can penetrate cell membranes more easily due to their lipid solubility, making them effective in drug delivery .
Comparison with Similar Compounds
1H-Tetrazole-1-dodecanoic acid can be compared with other similar compounds, such as:
5-Substituted 1H-Tetrazoles: These compounds are bioisosteres of carboxylic acids and are used in medicinal chemistry for their enhanced stability and bioavailability.
1,5-Disubstituted Tetrazoles: These compounds are bioisosteres of cis-amides and are used in drug design for their ability to form hydrogen bonds and coordinate with metals.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This compound’s combination of a tetrazole ring and a dodecanoic acid moiety makes it valuable in applications requiring both high nitrogen content and hydrophobic characteristics .
Properties
CAS No. |
117027-70-0 |
|---|---|
Molecular Formula |
C13H24N4O2 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
12-(tetrazol-1-yl)dodecanoic acid |
InChI |
InChI=1S/C13H24N4O2/c18-13(19)10-8-6-4-2-1-3-5-7-9-11-17-12-14-15-16-17/h12H,1-11H2,(H,18,19) |
InChI Key |
XIKUMHJOFWAQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

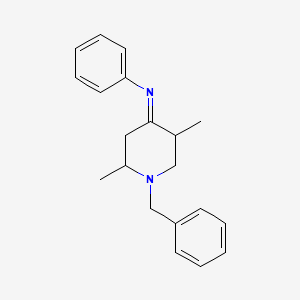
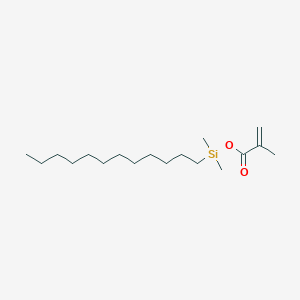
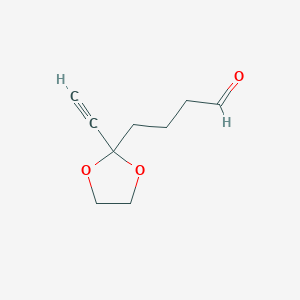
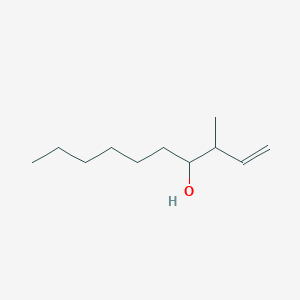

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
